

The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor

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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

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This technical guide provides an in-depth overview of **PD173074**, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the inhibitor's mechanism and context.

Mechanism of Action

PD173074 functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes.[8][9]

Quantitative Data: Inhibition Profile and Efficacy

The potency and selectivity of **PD173074** have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of **PD173074**

Target Kinase	IC50 Value (nM)	Source(s)
FGFR3	5	[3] [4] [5]
FGFR1	~21.5 - 25	[3] [4] [5] [10]
VEGFR2 (KDR)	~100 - 200	[3]
PDGFR	17,600	[10]
c-Src	19,800	[10]
EGFR	> 50,000	[10]
InsR	> 50,000	[10]
MEK	> 50,000	[10]
PKC	> 50,000	[10]

Note: **PD173074** also demonstrates an inhibitory constant (Ki) of approximately 40 nM for FGFR1.[\[3\]](#)[\[11\]](#)

Table 2: Cellular Activity of **PD173074**

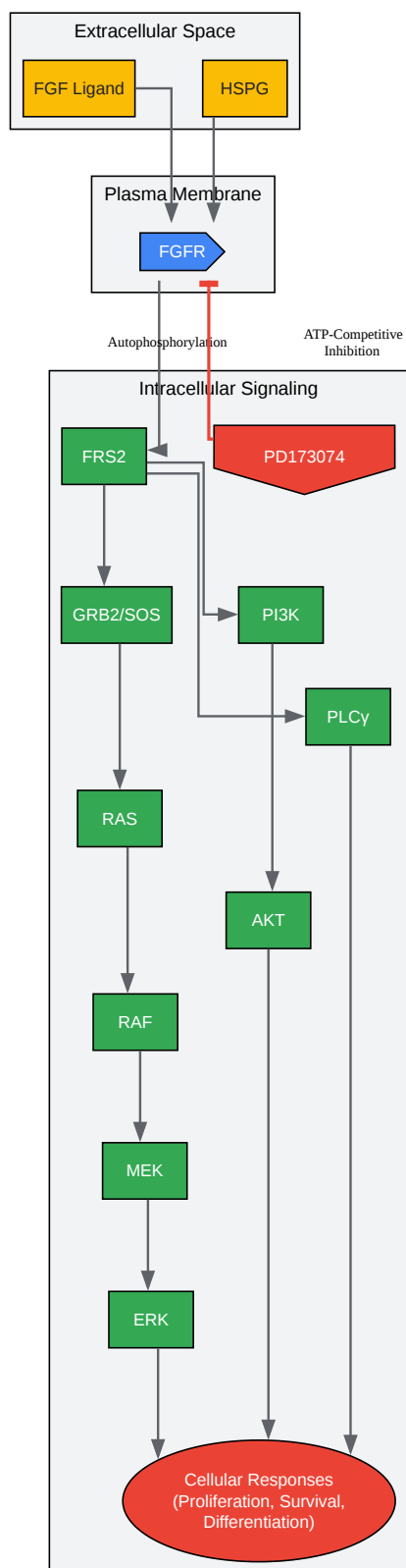
Cell Line / Model	Assay Type	Effect	IC50 Value (nM)	Source(s)
FGFR3-expressing Myeloma Cells (KMS11, KMS18)	Cell Viability	Reduced Viability	< 20	[3] [6]
Cerebellar Granule Neurons	FGF-2 Promoted Survival	Inhibition of Survival	12	[3]
PC12 Cells & Granule Neurons	FGF-2 Stimulated Neurite Outgrowth	Inhibition of Outgrowth	22	[8] [11]
Urothelial Carcinoma Cells (FGFR3 mutant)	Proliferation/Viability	Inhibition	Nanomolar range	[12]
Cholangiocarcinoma Cells (TFK-1, KKKU-213, RBE)	Cell Viability	Reduced Viability	6,600 - 11,000	[13]

Table 3: In Vivo Efficacy of **PD173074**

Xenograft Model	Dosing	Effect	Source(s)
KMS11 Myeloma	Not specified	Delayed tumor growth, increased survival	[3][6]
H-510 SCLC	Daily oral admin. for 28 days	Impaired tumor growth, increased median survival	[14]
H-69 SCLC	Daily oral admin. for 28 days	Induced complete, long-lasting responses in 50% of mice	[7][9][14]
FGF or VEGF-induced Angiogenesis (Mouse model)	1-2 mg/kg/day	Blocked angiogenesis with no apparent toxicity	[3][6]

FGFR Signaling Pathway and Point of Inhibition

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor proteins like FRS2, leading to the initiation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which collectively govern cell proliferation, survival, and differentiation.[17][19]



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Caption: Canonical FGFR signaling pathway and the inhibitory action of **PD173074**.

Experimental Protocols

The following are representative protocols for key experiments used to characterize **PD173074**.

In Vitro FGFR1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the enzymatic inhibition of FGFR1.[\[3\]](#)[\[6\]](#)

- **Reaction Setup:** Prepare a total reaction volume of 100 μ L in a 96-well plate.
- **Buffer:** Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl_2 , and 0.2 mM sodium orthovanadate.
- **Substrate:** Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 μ g/mL.
- **Inhibitor:** Add various concentrations of **PD173074** (dissolved in DMSO) to the wells. Include a DMSO-only control.
- **Enzyme:** Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.
- **Initiation:** Start the reaction by adding $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ to a final concentration of 5 μ M.
- **Incubation:** Incubate the plate at 25°C for 10 minutes.
- **Termination:** Stop the reaction by adding 30% trichloroacetic acid.
- **Measurement:** Precipitate the material onto glass-fiber filter mats and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.
- **Analysis:** Calculate IC_{50} values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

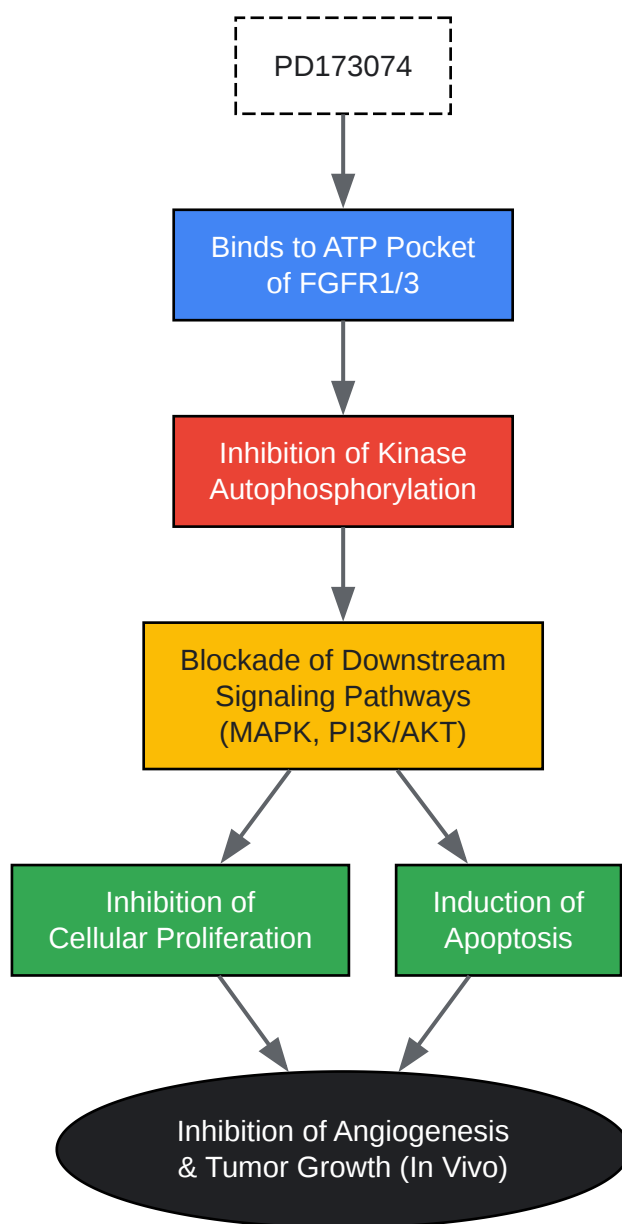
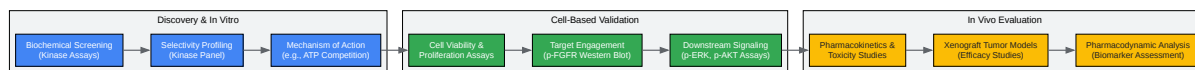
Cell Viability (MTT) Assay

This protocol is used to assess the effect of **PD173074** on the viability of cancer cell lines.[\[13\]](#)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
- **Treatment:** Treat the cells with **PD173074** at varying concentrations (e.g., 0.1, 1, 10, 100 μ M) for 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- **Crystal Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
- **Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate IC₅₀ values.

Drug Discovery and Characterization Workflow

The evaluation of a kinase inhibitor like **PD173074** follows a logical progression from initial biochemical screening to validation in complex biological systems. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.



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